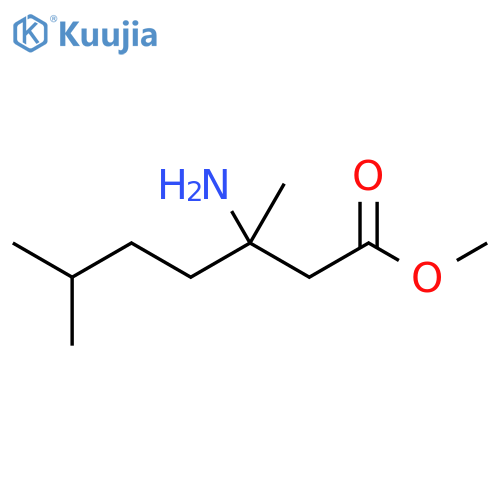

Cas no 1514341-98-0 (methyl 3-amino-3,6-dimethylheptanoate)

1514341-98-0 structure

商品名:methyl 3-amino-3,6-dimethylheptanoate

methyl 3-amino-3,6-dimethylheptanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-amino-3,6-dimethylheptanoate

- Heptanoic acid, 3-amino-3,6-dimethyl-, methyl ester

- EN300-1285660

- CS-0274133

- AKOS018407547

- 1514341-98-0

-

- インチ: 1S/C10H21NO2/c1-8(2)5-6-10(3,11)7-9(12)13-4/h8H,5-7,11H2,1-4H3

- InChIKey: XMGHQZFBDQQYKO-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)CC(N)(C)CCC(C)C

計算された属性

- せいみつぶんしりょう: 187.157228913g/mol

- どういたいしつりょう: 187.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 0.930±0.06 g/cm3(Predicted)

- ふってん: 246.9±23.0 °C(Predicted)

- 酸性度係数(pKa): 8.78±0.25(Predicted)

methyl 3-amino-3,6-dimethylheptanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1285660-10000mg |

methyl 3-amino-3,6-dimethylheptanoate |

1514341-98-0 | 10000mg |

$2393.0 | 2023-10-01 | ||

| Enamine | EN300-1285660-1.0g |

methyl 3-amino-3,6-dimethylheptanoate |

1514341-98-0 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1285660-100mg |

methyl 3-amino-3,6-dimethylheptanoate |

1514341-98-0 | 100mg |

$490.0 | 2023-10-01 | ||

| Enamine | EN300-1285660-250mg |

methyl 3-amino-3,6-dimethylheptanoate |

1514341-98-0 | 250mg |

$513.0 | 2023-10-01 | ||

| Enamine | EN300-1285660-50mg |

methyl 3-amino-3,6-dimethylheptanoate |

1514341-98-0 | 50mg |

$468.0 | 2023-10-01 | ||

| Enamine | EN300-1285660-2500mg |

methyl 3-amino-3,6-dimethylheptanoate |

1514341-98-0 | 2500mg |

$1089.0 | 2023-10-01 | ||

| Enamine | EN300-1285660-500mg |

methyl 3-amino-3,6-dimethylheptanoate |

1514341-98-0 | 500mg |

$535.0 | 2023-10-01 | ||

| Enamine | EN300-1285660-1000mg |

methyl 3-amino-3,6-dimethylheptanoate |

1514341-98-0 | 1000mg |

$557.0 | 2023-10-01 | ||

| Enamine | EN300-1285660-5000mg |

methyl 3-amino-3,6-dimethylheptanoate |

1514341-98-0 | 5000mg |

$1614.0 | 2023-10-01 |

methyl 3-amino-3,6-dimethylheptanoate 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

1514341-98-0 (methyl 3-amino-3,6-dimethylheptanoate) 関連製品

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬